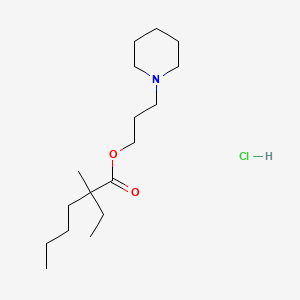
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-ethyl-2-methylhexanoic acid and 3-piperidinopropanol, combined with hydrochloric acid to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the esterification of 2-ethyl-2-methylhexanoic acid with 3-piperidinopropanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-ethyl-2-methylhexanoic acid.
Reduction: 3-piperidinopropanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methylhexanoic acid 3-piperidinopropyl ester: A closely related ester without the hydrochloride salt.
Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride: Another compound with a piperidine ring and similar ester structure.
Uniqueness
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
38370-71-7 |
|---|---|
Molecular Formula |
C17H34ClNO2 |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO2.ClH/c1-4-6-11-17(3,5-2)16(19)20-15-10-14-18-12-8-7-9-13-18;/h4-15H2,1-3H3;1H |
InChI Key |
BVFVLQKQKVWWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCCCN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


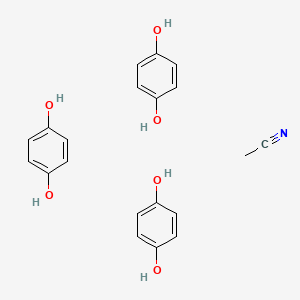
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

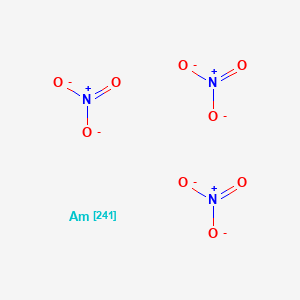
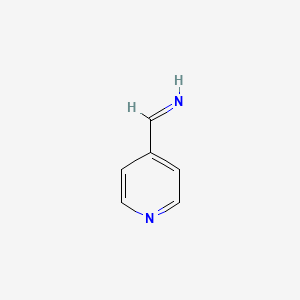


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
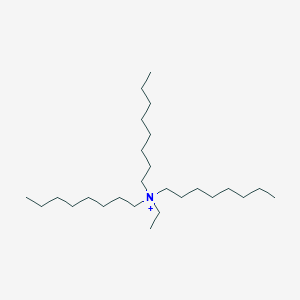
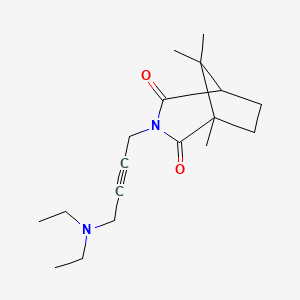
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

